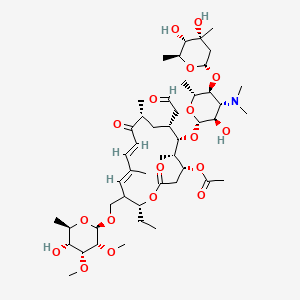

Tylosin 3-Acetate

描述

Tylosin 3-Acetate is a macrolide antibiotic derived from Tylosin. It is primarily used in veterinary medicine to treat bacterial infections in animals. The compound is known for its broad-spectrum antibacterial activity, particularly against Gram-positive bacteria and certain Gram-negative bacteria. This compound is also effective against Mycoplasma species .

作用机制

- By binding to the 50S subunit, Tylosin inhibits protein synthesis in bacteria, preventing the elongation of polypeptide chains during translation .

- Notably, Tylosin has a broad spectrum of activity against Gram-positive organisms and limited activity against Gram-negative bacteria .

- Clinically, Tylosin is effective against respiratory infections, enteric diseases, and mycoplasma infections in animals .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

生化分析

Biochemical Properties

Tylosin 3-Acetate plays a crucial role in biochemical reactions by inhibiting protein synthesis in susceptible bacteria. It achieves this by binding to the 50S ribosomal subunit, thereby preventing the translocation of peptides during translation. This interaction disrupts the elongation of the peptide chain, leading to a bacteriostatic effect. The compound interacts with various enzymes and proteins involved in the bacterial ribosome, including the ribosomal RNA and ribosomal proteins .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. In bacterial cells, it inhibits protein synthesis, leading to the cessation of growth and replication. This compound also affects cell signaling pathways by interfering with the synthesis of essential proteins required for signal transduction. Additionally, this compound can influence gene expression by inhibiting the translation of mRNA into proteins, thereby affecting cellular metabolism and overall cell function .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the 50S ribosomal subunit of bacteria. This binding inhibits the peptidyl transferase activity, which is essential for the formation of peptide bonds between amino acids during protein synthesis. By blocking this activity, this compound prevents the elongation of the peptide chain, leading to the inhibition of bacterial growth. The compound’s interaction with the ribosomal RNA and ribosomal proteins is critical for its bacteriostatic effect .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under standard storage conditions, but its activity can degrade over prolonged periods or under extreme conditions. Studies have shown that this compound maintains its antibacterial activity for extended periods when stored properly. Degradation products may form over time, potentially reducing its efficacy. Long-term exposure to this compound in in vitro and in vivo studies has shown consistent antibacterial effects, although resistance development can occur .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, the compound effectively treats bacterial infections without causing significant adverse effects. At higher doses, this compound can cause toxic effects, including gastrointestinal disturbances and hepatotoxicity. Studies have shown that the compound’s efficacy is dose-dependent, with higher doses leading to more pronounced antibacterial effects. It is essential to determine the optimal dosage to balance efficacy and safety .

Metabolic Pathways

This compound is involved in several metabolic pathways within bacterial cells. It is metabolized primarily by the liver, where it undergoes biotransformation to produce active and inactive metabolites. The compound interacts with various enzymes, including cytochrome P450 enzymes, which play a role in its metabolism. These interactions can affect the metabolic flux and levels of metabolites, influencing the overall pharmacokinetics and pharmacodynamics of this compound .

Transport and Distribution

This compound is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms. The compound can bind to plasma proteins, which facilitates its distribution throughout the body. It is also transported across cell membranes by specific transporters, allowing it to reach its target sites within bacterial cells. The distribution of this compound is influenced by its physicochemical properties, including its lipophilicity and molecular size .

Subcellular Localization

The subcellular localization of this compound is primarily within the bacterial ribosome, where it exerts its antibacterial effects. The compound’s targeting signals and post-translational modifications direct it to the ribosomal subunits, ensuring its effective binding and inhibition of protein synthesis. This localization is critical for its activity, as it allows this compound to interact with the ribosomal RNA and proteins necessary for its bacteriostatic effect .

准备方法

Synthetic Routes and Reaction Conditions: Tylosin 3-Acetate can be synthesized through a bioconversion process using Streptomyces thermotolerans with Tylosin as the substrate. The process involves the transformation of Tylosin into 3-O-acetyltylosin by the endoenzyme acyA, with glucose providing the acetyl group. This intermediate is then further transformed into Tylvalosin by endoenzyme acyB, with leucine, valproic acid, and the isoamyl salt of glucose forming the precursor of isovaleryl .

Industrial Production Methods: In industrial settings, the production of this compound involves fermentation followed by acid and alkali recrystallization of the fermentation broth. High-purity this compound is obtained through silica gel column chromatography separation, using a mixture of ethyl acetate and petroleum ether (containing 0.1% triethylamine) as the eluent .

化学反应分析

Types of Reactions: Tylosin 3-Acetate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogens, nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

科学研究应用

Tylosin 3-Acetate has a wide range of scientific research applications, including:

Chemistry: Used as a reference standard in analytical chemistry for the development of new analytical methods.

Biology: Employed in studies investigating the mechanisms of bacterial resistance and the development of new antibiotics.

Medicine: Used in veterinary medicine to treat bacterial infections in animals, particularly in livestock.

Industry: Applied in the production of animal feed additives to promote growth and prevent infections in livestock

相似化合物的比较

Tylosin: The parent compound from which Tylosin 3-Acetate is derived. It has a similar mechanism of action but differs in its chemical structure.

Tilmicosin: A semi-synthetic derivative of Tylosin with a similar antibacterial spectrum but different pharmacokinetic properties.

Tylvalosin: Another derivative of Tylosin, known for its enhanced antibacterial activity against Mycoplasma species

Uniqueness: this compound is unique due to its specific acetylation at the 3-OH position, which enhances its stability and antibacterial activity compared to its parent compound, Tylosin .

生物活性

Tylosin 3-Acetate is a macrolide antibiotic derived from the natural product tylosin, primarily utilized in veterinary medicine. This compound exhibits significant biological activity, particularly against various bacterial infections in livestock. This article delves into its mechanism of action, pharmacokinetics, and clinical applications, supported by data tables and relevant case studies.

Overview of this compound

- Chemical Structure : this compound has the chemical formula and a molecular weight of approximately 958.14 g/mol. Its structure includes a large lactone ring that is characteristic of macrolides, contributing to its biological properties.

- Mechanism of Action : The primary mechanism involves binding to the 50S ribosomal subunit of bacteria, inhibiting protein synthesis by preventing peptide chain elongation during translation. This action results in a bacteriostatic effect, effectively halting bacterial growth.

Antibacterial Spectrum

This compound demonstrates broad-spectrum antibacterial activity, particularly against:

- Gram-positive bacteria : Highly effective against species such as Staphylococcus aureus and Streptococcus pneumoniae.

- Mycoplasma species : Notably effective against Mycoplasma gallisepticum, a significant pathogen in poultry .

The compound shows limited activity against Gram-negative bacteria, which is typical for macrolides.

Pharmacokinetics

The pharmacokinetic profile of this compound is crucial for understanding its efficacy and safety:

- Absorption : Rapidly absorbed after administration, with peak plasma concentrations typically occurring within 1-2 hours.

- Distribution : Widely distributed in body tissues, particularly in the lungs and liver.

- Metabolism : Primarily metabolized in the liver, with metabolites exhibiting varying degrees of antibacterial activity.

- Excretion : Excreted mainly via urine and feces, with a half-life that varies depending on the species being treated .

Study on Mycoplasma gallisepticum in Poultry

A pivotal study assessed the efficacy of this compound against Mycoplasma gallisepticum (MG) infections in chickens. Key findings included:

- Minimum Inhibitory Concentration (MIC) : The established MIC for MG isolates was found to be 2 µg/ml.

- Clinical Breakpoint (CBP) : The CBP was set at 2 µg/ml based on pharmacokinetics-pharmacodynamics (PK-PD) studies.

- Dosage Regimen : A dosage of 45.88 mg/kg body weight administered over three days effectively reduced MG infection severity .

Additionally, the study utilized 16S rRNA gene sequencing to analyze changes in lung microbiota pre- and post-treatment, revealing significant shifts that highlight the compound's impact on microbial communities in infected hosts.

Data Summary

| Parameter | Value |

|---|---|

| Chemical Formula | |

| Molecular Weight | 958.14 g/mol |

| MIC Against M. gallisepticum | 2 µg/ml |

| CBP | 2 µg/ml |

| Dosage Regimen | 45.88 mg/kg for 3 days |

Environmental Considerations

Given its widespread use in veterinary medicine, the environmental impact of this compound has been scrutinized. Studies indicate potential risks associated with its residues affecting non-target organisms and ecosystems. Regulatory frameworks are being developed to assess these risks comprehensively .

属性

IUPAC Name |

[(4R,5S,6S,7R,9R,11E,13E,16R)-6-[(2R,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-15-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-5,9,13-trimethyl-2,10-dioxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-4-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H79NO18/c1-14-34-32(23-60-47-44(59-13)43(58-12)39(54)27(5)62-47)19-24(2)15-16-33(52)25(3)20-31(17-18-50)41(26(4)35(64-30(8)51)21-36(53)65-34)67-46-40(55)38(49(10)11)42(28(6)63-46)66-37-22-48(9,57)45(56)29(7)61-37/h15-16,18-19,25-29,31-32,34-35,37-47,54-57H,14,17,20-23H2,1-13H3/b16-15+,24-19+/t25-,26+,27-,28-,29+,31+,32?,34-,35-,37+,38-,39-,40-,41-,42-,43-,44-,45+,46+,47-,48-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXJMWODQOMKONK-AXZSYZCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)OC(=O)C)C)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CC=O)C)C)COC4C(C(C(C(O4)C)O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1C(/C=C(/C=C/C(=O)[C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)OC(=O)C)C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)O)N(C)C)O)CC=O)C)\C)CO[C@H]4[C@@H]([C@@H]([C@@H]([C@H](O4)C)O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H79NO18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70858550 | |

| Record name | Tylosin 3-Acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70858550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

958.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63409-10-9 | |

| Record name | Tylosin 3-Acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70858550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。